molecular formula C12H16O2 B1470112 3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol CAS No. 1563503-72-9

3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol

Cat. No.: B1470112
CAS No.: 1563503-72-9
M. Wt: 192.25 g/mol
InChI Key: BLUIJSKLVXQCTP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H16O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-7,13H,8-9H2,1-2H3/b10-7+ . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 192.26 g/mol . . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Ultrasound-mediated Synthesis : A study described an efficient ultrasound-mediated, catalyst-free protocol for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives in aqueous ethanol, highlighting the role of methoxymethyl and related substituents in facilitating rapid synthesis with excellent yields. This method emphasizes green chemistry principles, such as avoiding harsh conditions and toxic solvents (Shabalala et al., 2020).

  • Lipase-catalyzed Resolution : Another application involves the lipase-catalyzed resolution of 3-amino-3-phenylpropan-1-ol derivatives for the asymmetric synthesis of valuable intermediates, showcasing the relevance of such structures in producing enantiomerically pure compounds for pharmaceutical applications (Torre et al., 2006).

  • Chalcone Derivatives : Research on novel chalcone derivatives, including structural and electronic analyses, highlights the utility of methoxymethyl phenyl compounds in studying intermolecular interactions and the potential for antimicrobial and antifungal applications (Patel et al., 2016).

Physical and Electrolytic Properties

  • Electrochemical Studies : Investigations into the effect of methoxymethyl groups on the physical and electrolytic properties of propylene carbonate derivatives reveal insights into how these substituents influence solvent behavior and ionic conductivity, with implications for battery technologies and electrolytic solutions (Nambu et al., 2013).

Enzymatic Resolution and Catalysis

  • Lipase Catalysis for Sesquiterpenes : A study demonstrated the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives, underscoring the importance of methoxymethyl phenyl compounds as chiral building blocks for the synthesis of natural and unnatural sesquiterpenes, highlighting their significance in the development of bioactive compounds (Shafioul et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action would depend on the specific application or reaction in which the compound is being used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .

Properties

IUPAC Name

3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-7,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUIJSKLVXQCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1COC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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